![molecular formula C11H17N3S B13252741 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B13252741.png)
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine-thiol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine
- 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole
- 2-thio-containing pyrimidines
Uniqueness
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications .
特性
分子式 |
C11H17N3S |
|---|---|
分子量 |
223.34 g/mol |
IUPAC名 |
2-(2-piperidin-4-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H17N3S/c1-5-13-11(14-6-1)15-9-4-10-2-7-12-8-3-10/h1,5-6,10,12H,2-4,7-9H2 |
InChIキー |
YCYWHOHINUYDGB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCSC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



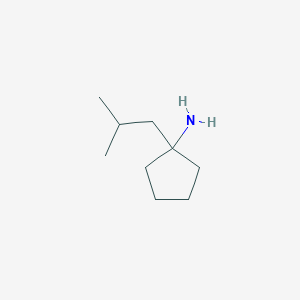


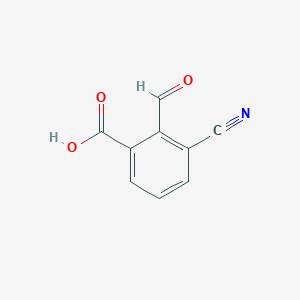
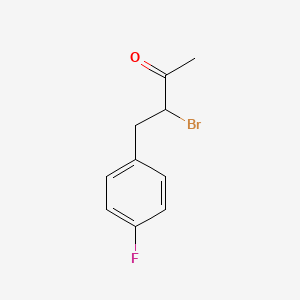
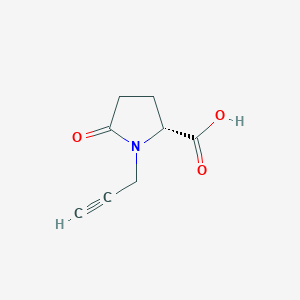

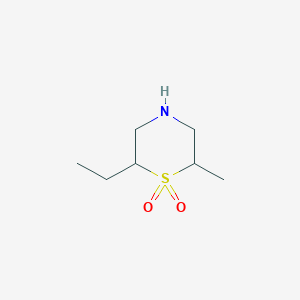

![(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13252715.png)
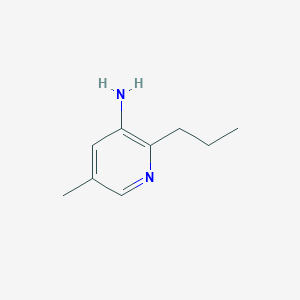
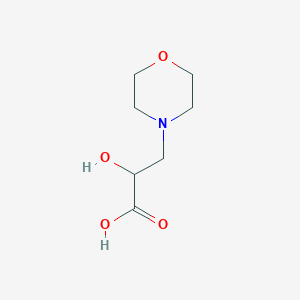
![Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine](/img/structure/B13252731.png)
